molecular formula C12H14N4O3 B4656728 1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole

1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole

Cat. No.: B4656728
M. Wt: 262.26 g/mol
InChI Key: ODQWRJUFLZLQBW-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a nitrophenoxy group attached to a butyl chain, which is further connected to a triazole ring. The presence of the nitrophenoxy group imparts unique chemical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole typically involves multiple steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with butyl bromide to yield 4-(4-nitrophenoxy)butane.

    Cyclization to form the triazole ring: The 4-(4-nitrophenoxy)butane is then subjected to cyclization with hydrazine and an appropriate aldehyde or ketone to form the 1,2,4-triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the nitrophenoxy group can be replaced with other aryl or alkyl groups using palladium catalysts.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Triazole derivatives, including this compound, are investigated for their potential as antifungal and antibacterial agents.

    Industry: It is used in the development of agrochemicals, such as fungicides, due to its ability to inhibit the growth of certain pathogens.

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenoxy group enhances its binding affinity to certain proteins, making it effective in disrupting biological pathways.

Comparison with Similar Compounds

1-[4-(4-Nitrophenoxy)butyl]-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1-[4-(4-Methoxyphenoxy)butyl]-1,2,4-triazole: This compound has a methoxy group instead of a nitro group, which affects its reactivity and binding properties.

    1-[4-(4-Chlorophenoxy)butyl]-1,2,4-triazole:

The uniqueness of this compound lies in its nitrophenoxy group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-nitrophenoxy)butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-16(18)11-3-5-12(6-4-11)19-8-2-1-7-15-10-13-9-14-15/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWRJUFLZLQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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